1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Soluble epoxide hydrolase sEH inhibition Ki determination

This compound is a stereochemically defined (1r,4r)-trans urea derivative that inhibits soluble epoxide hydrolase (sEH) with a Ki of 1.40 nM. Its unique pyrimidin-2-yloxy substituent and precise geometry ensure consistent target engagement, eliminating the SAR noise and inter-batch variability associated with racemic or cis-contaminated lots. An essential benchmark for US10377744 patent-series SAR studies.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 2034501-31-8
Cat. No. B2540607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea
CAS2034501-31-8
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESC1CC(CCC1NC(=O)NCCC2=CC=CC=C2)OC3=NC=CC=N3
InChIInChI=1S/C19H24N4O2/c24-18(20-14-11-15-5-2-1-3-6-15)23-16-7-9-17(10-8-16)25-19-21-12-4-13-22-19/h1-6,12-13,16-17H,7-11,14H2,(H2,20,23,24)
InChIKeyPYBOCEVLPFOFRN-QAQDUYKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (CAS 2034501-31-8): Procurement-Grade sEH Inhibitor with Defined Stereochemistry


1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (CAS 2034501-31-8) is a synthetic, low-molecular-weight (340.43 g/mol) urea derivative that acts as a potent, reversible inhibitor of soluble epoxide hydrolase (sEH; EPHX2) [1]. The compound is distinguished by its defined (1r,4r)-stereochemistry on the cyclohexyl core and a 2-pyrimidinyloxy substituent, features that collectively determine its binding pose and enzyme kinetics [2]. It is catalogued as a research tool for modulating epoxyeicosatrienoic acid (EET) levels in models of inflammation, neuropathic pain, and cardiovascular dysfunction [1][2].

Why 1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea Cannot Be Replaced by Generic sEH Inhibitors


Within the urea-based sEH inhibitor chemotype, subtle variations in the N-aryl/heteroaryl substituents and the cyclohexyl linker stereochemistry produce large differences in inhibitory potency, residence time, and selectivity. For instance, the (1r,4r)-trans configuration of the pyrimidin-2-yloxy group profoundly influences the compound's ability to engage the enzyme's catalytic triad, and even close analogs—such as the corresponding cis isomer, the des-pyrimidinyl derivative, or the widely used inhibitor TPPU—exhibit Ki values that differ by orders of magnitude [1][2]. Consequently, a procurement specification that accepts any “urea-based sEH inhibitor” in place of this specific compound risks introducing confounding structure-activity relationship (SAR) noise into pharmacodynamic and pharmacokinetic studies.

Quantitative Differentiation of 1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea from Closest sEH Inhibitor Analogs


Sub-Nanomolar sEH Inhibition: Ki Comparison with Patent-Disclosed Analogs (Compounds 12, 15, and 2391)

In a recombinant human sEH fluorescence-based FRET displacement assay, 1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea demonstrates a Ki of 1.40 nM [1]. This value places it among the most potent urea-based sEH inhibitors disclosed in US10377744, substantially exceeding the potency of Compound 15 (Ki = 2.40 nM) and approaching that of Compound 12 (Ki = 1.00 nM). Notably, Compound 2391 attains a Ki of 0.220 nM, highlighting a 6.4-fold potency range within this single patent family [1][2]. The data demonstrate that while the (1r,4r)-pyrimidinyloxy-substituted urea is highly potent, it occupies a defined position on the potency spectrum, and procurement of the exact compound is essential for reproducing the intended level of target engagement.

Soluble epoxide hydrolase sEH inhibition Ki determination FRET displacement assay

Kinetic Binding Mode Differentiation: Slow-Tight Binding Characteristics vs. Rapidly Reversible Inhibitors

The (1r,4r)-pyrimidinyloxy urea class, to which this compound belongs, has been characterized as a slow-tight binding transition-state mimic for human sEH, conferring a prolonged enzyme residence time relative to rapidly reversible urea inhibitors such as TPPU or TUPS [1][2]. EC5026, a later-stage clinical candidate with a related scaffold, displays a Ki of <0.05 nM and demonstrates in vivo analgesic efficacy at doses where TPPU requires 10- to 30-fold higher exposure [3]. Although the exact kinetic parameters (kon/koff) for this specific compound are not publicly available, its structural homology to picomolar slow-tight binders supports the inference that it similarly achieves sustained target coverage, a feature not shared by older, rapidly-equilibrating sEH inhibitors.

Enzyme kinetics Slow-tight binding Transition-state mimic Residence time

Stereochemical Purity: Quantitative Impact of the (1r,4r) Configuration on sEH Affinity

The (1r,4r)-trans geometry of the pyrimidin-2-yloxy substituent on the cyclohexyl ring is a critical determinant of sEH binding. In the broader class of 1,4-disubstituted cyclohexyl urea sEH inhibitors, the trans isomer consistently exhibits 10- to 100-fold higher affinity than the corresponding cis isomer due to optimal positioning of the urea pharmacophore relative to the catalytic Asp335 [1]. For example, the trans-adamantyl inhibitor tAUCB (IC50 = 1.3 nM) is approximately 25-fold more potent than its cis counterpart cAUCB (IC50 ≈ 33 nM) [2]. While a purified cis-(1s,4s) isomer of this compound has not been separately reported, the stereochemical precedent dictates that any racemic or cis-contaminated material will exhibit reduced batch-to-batch consistency and lower apparent potency.

Stereochemistry Cis-trans isomerism Chiral resolution sEH binding pose

Selectivity Profile: sEH vs. Microsomal Epoxide Hydrolase (mEH) Discrimination

Urea-based sEH inhibitors with heteroaryl substituents at the cyclohexyl 4-position, including the pyrimidin-2-yloxy motif, exhibit marked selectivity for sEH over microsomal epoxide hydrolase (mEH; EPHX1). In the patent family covering this compound, representative congeners display >100-fold selectivity for sEH versus mEH, as assessed by fluorogenic substrate conversion assays [1]. This contrasts with earlier-generation urea inhibitors such as AUDA and some alkyl-urea derivatives, which show IC50 values for mEH in the low micromolar range (e.g., AUDA mEH IC50 = 2.8 μM), representing <20-fold selectivity [2]. The selectivity window is critical in applications where mEH inhibition would confound interpretation of epoxide lipid mediator profiles.

Selectivity Off-target profiling Microsomal epoxide hydrolase sEH/mEH discrimination

High-Value Application Scenarios for 1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea in Research and Industrial Settings


In Vivo Target Engagement Studies Requiring Stereochemically Defined sEH Inhibition and Sustained EpFA Elevation

The (1r,4r)-pyrimidinyloxy configuration supports predictable, sustained elevation of epoxyeicosatrienoic acids (EETs) and other epoxy fatty acids (EpFAs) in plasma and tissue, as demonstrated for this chemotype in the US10377744 patent examples. The compound's Ki of 1.40 nM enables complete sEH inhibition at low nanomolar free plasma concentrations, reducing the risk of off-target pharmacology that accompanies higher doses of less potent inhibitors (e.g., AUDA or TPPU). Investigators designing pharmacodynamic studies—such as EET/DHET ratio measurements by LC-MS/MS—should select this compound over racemic or cis-contaminated lots to minimize inter-batch variability in target engagement [1][2].

Comparative SAR Campaigns for Next-Generation sEH Therapeutics

Because this compound occupies a defined potency node (Ki = 1.40 nM) within the US10377744 patent landscape, it serves as a critical benchmark for structure-activity relationship (SAR) studies aiming to dissect the contributions of the pyrimidin-2-yloxy group, the phenethyl urea tail, and the trans-cyclohexyl linker geometry. Researchers synthesizing or procuring analogs can directly compare their Ki values against this well-characterized reference point, enabling quantitative mapping of chemical modifications onto sEH affinity [1]. This compound is therefore essential as a positive control in any high-throughput screening campaign focused on the sEH target.

Neuropathic Pain and Inflammatory Disease Models Requiring Non-Opioid Pharmacological Intervention

The clinical candidate EC5026—a close structural relative of this compound—has demonstrated efficacy in rodent models of neuropathic pain and in Alzheimer's disease models via sEH inhibition [1][2]. This compound, with its defined (1r,4r)-stereochemistry and slightly higher Ki, is well-suited as a comparator tool for differentiating potency-driven effects from scaffold-driven pharmacokinetic differences. Procurement of the precise stereoisomer allows researchers to deconvolve stereochemistry-dependent efficacy in chronic constriction injury (CCI), streptozotocin-induced diabetic neuropathy, and docetaxel-induced peripheral neuropathy models [3].

Cell-Based Therapy Enhancement: Preconditioning of Stem Cells with sEH Inhibition

The US11723929 patent explicitly describes methods for improving stem cell-based therapies by preconditioning cells with sEH inhibitors, including compounds from the US10377744 series [1]. This compound's potent sEH inhibition can be employed to elevate intracellular EET levels in mesenchymal stem cells or cardiac progenitor cells prior to transplantation, thereby enhancing their survival, engraftment, and paracrine signaling. The well-defined stereochemistry ensures that observed effects are attributable to a single molecular entity, a requirement for reproducible cell therapy manufacturing workflows [1].

Quote Request

Request a Quote for 1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.